molecular formula C10H10N2O2 B13828975 4-Quinolinamine,N-hydroxy-8-methyl-,1-oxide

4-Quinolinamine,N-hydroxy-8-methyl-,1-oxide

Cat. No.: B13828975
M. Wt: 190.20 g/mol
InChI Key: AIOLJSDNWFCUIF-LUAWRHEFSA-N
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Description

4-Quinolinamine, N-hydroxy-8-methyl-, 1-oxide is an organic compound with the molecular formula C10H10N2O2. It belongs to the class of hydroquinolines, which are derivatives of quinoline.

Preparation Methods

The synthesis of 4-Quinolinamine, N-hydroxy-8-methyl-, 1-oxide involves several steps. One common method includes the alkylation of substituted 8-hydroxyquinoline with appropriate reagents under controlled conditions. The reaction typically involves the use of solvents like dichloromethane and catalysts such as tetrabutylammonium iodide (TBAI) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-Quinolinamine, N-hydroxy-8-methyl-, 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. As a weak oxidizing agent, it can participate in redox reactions. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and sodium hydroxide for alkylation . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Quinolinamine, N-hydroxy-8-methyl-, 1-oxide involves its interaction with molecular targets and pathways within cells. It is believed to exert its effects by interfering with the metabolic processes of pathogens, leading to their inhibition or death . The exact molecular targets and pathways are still under investigation, but its broad-spectrum activity suggests multiple modes of action.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

(NZ)-N-(1-hydroxy-8-methylquinolin-4-ylidene)hydroxylamine

InChI

InChI=1S/C10H10N2O2/c1-7-3-2-4-8-9(11-13)5-6-12(14)10(7)8/h2-6,13-14H,1H3/b11-9-

InChI Key

AIOLJSDNWFCUIF-LUAWRHEFSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)/C(=N\O)/C=CN2O

Canonical SMILES

CC1=C2C(=CC=C1)C(=NO)C=CN2O

Origin of Product

United States

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